molecular formula C11H19NO3 B2427425 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid CAS No. 923177-08-6

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid

Cat. No.: B2427425
CAS No.: 923177-08-6
M. Wt: 213.277
InChI Key: UPRYOSPWSCDFEL-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by a piperidine ring substituted with a 2,2-dimethylpropanoyl group at the first position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acylation of piperidine-3-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation using halogens or nucleophilic substitution with amines.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

1-(2,2-Dimethylpropanoyl)piperidine-3-carboxylic acid can be compared with other piperidine carboxylic acids, such as:

    Piperidine-3-carboxylic acid: Lacks the 2,2-dimethylpropanoyl group, resulting in different chemical properties and reactivity.

    1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position, leading to different biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRYOSPWSCDFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923177-08-6
Record name 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylic acid
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